Collagen type IV alpha1 (531-543)

Description

Contextualization within Basement Membrane Biology and Type IV Collagen Structure

Basement membranes are specialized sheets of the extracellular matrix that provide structural support to tissues and act as a selective barrier. A primary constituent of these membranes is type IV collagen, a network-forming collagen that is fundamental to their integrity and function. echemi.com The type IV collagen molecule is a heterotrimer composed of three alpha chains, with the alpha1 chain (COL4A1) being ubiquitously expressed in many tissues. medkoo.com These chains intertwine to form a triple helix, which is interrupted by non-collagenous domains, allowing for flexibility and the formation of a complex, scaffold-like network. The COL4A1 gene, located on chromosome 13, encodes this crucial subunit. medkoo.com

Significance of Collagen Type IV Alpha1 (531-543) as a Functionally Active Peptide Segment

Within the extensive triple-helical domain of the type IV collagen alpha1 chain lies the specific peptide sequence spanning amino acid residues 531-543. This short segment has been identified as a functionally active site with significant biological roles. Research has demonstrated that this peptide, also known as Hep III peptide, is directly involved in promoting cell adhesion. medkoo.comnih.gov Specifically, it has been shown to be active in promoting the adhesion of keratinocytes, melanoma cells, ovarian carcinoma cells, and Jurkat cells. medkoo.comnih.gov This activity highlights its importance in cell-matrix interactions, which are fundamental to processes such as tissue development, wound healing, and cancer progression. Furthermore, the peptide plays a role in angiogenesis, the formation of new blood vessels. medkoo.com

The functional significance of Collagen type IV alpha1 (531-543) is underscored by the observation that its ability to promote cell adhesion appears to be largely independent of its conformation. Studies have shown that a single-stranded version of the peptide can promote cell adhesion in a dose-dependent manner, and this activity is maintained even when incorporated into a triple-helical structure. nih.gov This suggests that the primary amino acid sequence itself is the key determinant of its cell-binding activity.

Historical Perspective on the Discovery and Initial Characterization of Collagen Type IV Alpha1 (531-543) Activity

The identification of specific functional sites within the large type IV collagen molecule was a significant step forward in understanding basement membrane biology. Early research focused on dissecting the molecule to pinpoint regions responsible for its various biological activities. Through the use of purified fragments and synthetic peptides, researchers were able to isolate and characterize the activities of different domains.

Initial studies in the early 1990s were instrumental in identifying the heparin-binding site within the triple-helical region of type IV collagen and its role in human keratinocyte adhesion. Subsequent research further defined this active site as the Collagen type IV alpha1 (531-543) peptide. nih.govnih.gov These investigations utilized phagokinetic migration assays and tested various synthetic peptides to confirm that this specific sequence could independently support or inhibit keratinocyte migration on type IV collagen matrices. nih.gov A key finding from this period was that the interaction of the α2β1 integrin receptor with this region of type IV collagen is crucial for keratinocyte migration. nih.gov These foundational studies laid the groundwork for a more detailed understanding of how cells interact with and respond to their basement membrane environment.

Detailed Research Findings

The following table summarizes key research findings related to the function and interactions of Collagen type IV alpha1 (531-543).

| Research Focus | Key Findings | Cell Types Studied | Associated Receptors/Molecules |

| Cell Adhesion | The peptide promotes dose-dependent cell adhesion. nih.gov This activity is largely independent of the peptide's conformation (single-stranded vs. triple-helical). nih.gov | Melanoma, Ovarian Carcinoma, Jurkat cells, Keratinocytes. medkoo.comnih.gov | α2β1 integrin. nih.gov |

| Keratinocyte Migration | The peptide sequence is a key site for inducing keratinocyte locomotion. nih.gov It can both inhibit migration on a type IV collagen matrix and serve as a substrate for migration itself. nih.gov | Human Keratinocytes. nih.gov | α2β1 integrin. nih.gov |

| Interaction with MMP-9 | While the α2(IV) chain is primarily secreted and interacts with pro-MMP-9, overexpression of the α1(IV) chain can also lead to its interaction with pro-MMP-9. nih.gov | Breast epithelial cells (MCF10A, MDA-MB-231), Fibrosarcoma cells (HT1080), CHO-K1 cells. nih.gov | Matrix Metalloproteinase-9 (pro-MMP-9). nih.gov |

| Gene Expression in Prostate Cancer | Increased expression of the gene for the α1 chain of collagen IV is observed in high-grade and metastatic prostate cancer lesions. nih.gov | Prostate tissue and prostate cancer cells. nih.gov | Not specified. |

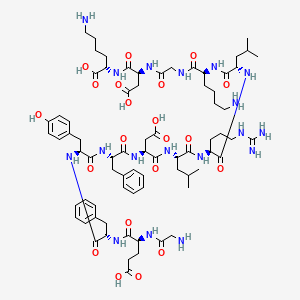

Structure

2D Structure

Properties

CAS No. |

119953-02-5 |

|---|---|

Molecular Formula |

C74H110N18O21 |

Molecular Weight |

1587.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C74H110N18O21/c1-41(2)32-51(66(105)84-47(20-11-13-29-75)63(102)81-40-59(95)83-56(37-61(98)99)71(110)86-50(73(112)113)21-12-14-30-76)87-64(103)48(22-15-31-80-74(78)79)85-67(106)52(33-42(3)4)88-72(111)57(38-62(100)101)92-70(109)54(35-44-18-9-6-10-19-44)90-69(108)55(36-45-23-25-46(93)26-24-45)91-68(107)53(34-43-16-7-5-8-17-43)89-65(104)49(27-28-60(96)97)82-58(94)39-77/h5-10,16-19,23-26,41-42,47-57,93H,11-15,20-22,27-40,75-77H2,1-4H3,(H,81,102)(H,82,94)(H,83,95)(H,84,105)(H,85,106)(H,86,110)(H,87,103)(H,88,111)(H,89,104)(H,90,108)(H,91,107)(H,92,109)(H,96,97)(H,98,99)(H,100,101)(H,112,113)(H4,78,79,80)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

InChI Key |

LZLBNEPMZQVGQQ-FCDAVOGYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)CN |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)CN |

Appearance |

Solid powder |

Other CAS No. |

119953-02-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GEFYFDLRLKGDK |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

collagen type IV alpha1 (531-543) GEFYFDLRLKGDK Hep III peptide |

Origin of Product |

United States |

Molecular and Structural Investigations of Collagen Type Iv Alpha1 531 543

Genetic Basis and Ubiquitous Expression of COL4A1

The alpha1 chain of type IV collagen is encoded by the COL4A1 gene. wikipedia.orgmedlineplus.gov In humans, this gene is located on the long (q) arm of chromosome 13, specifically at band 13q34. wikipedia.orggenecards.orgensembl.org The gene is substantial, containing 54 exons that are transcribed into the COL4A1 protein. wikipedia.org Through alternative splicing, this single gene can produce two different isoforms of the protein. wikipedia.org

COL4A1 is expressed in virtually all tissues throughout the body, a testament to the fundamental role of type IV collagen in the architecture of basement membranes. wikipedia.orgmedlineplus.govgenecards.org These thin, sheet-like structures are essential for separating and supporting cells in a vast array of tissues. medlineplus.gov Consequently, the COL4A1 protein is a major structural component of all basement membranes, with particularly high expression noted in the placenta, coronary arteries, and various epithelial and endothelial cells. wikipedia.orgmedlineplus.gov The protein networks formed by type IV collagen are critical for cell migration, growth, and survival. medlineplus.gov

| Genetic Details of Human COL4A1 | |

| Gene Name | Collagen Type IV Alpha 1 Chain (COL4A1) |

| Chromosomal Location | 13q34 wikipedia.orggenecards.org |

| Genomic Coordinates | Start: 110,148,963 bp, End: 110,307,157 bp wikipedia.org |

| Number of Exons | 54 wikipedia.org |

| Key Function | Encodes the alpha1(IV) chain, a major structural component of basement membranes. medlineplus.govgenecards.org |

| Expression | Ubiquitously expressed in most tissues, including placenta, arteries, and kidneys. wikipedia.orggenecards.org |

Location within the Collagen Type IV Triple-Helical Domain

The COL4A1 protein is a multi-domain protein composed of a short N-terminal 7S domain, a long central triple-helical domain, and a C-terminal non-collagenous 1 (NC1) domain. wikipedia.orgnih.gov The defining feature of the main collagenous domain is its repeating Gly-X-Y amino acid sequence, which allows three alpha chains to wind into a right-handed triple helix. nih.govwikipedia.org However, a key feature of type IV collagen is the presence of numerous interruptions in this repeating pattern. nih.govoup.com

The specific sequence of interest, alpha1(IV) 531-543, resides within this large triple-helical domain. nih.govnih.gov These interruptions, including the region around residues 531-543, are thought to introduce flexibility into the otherwise rigid triple-helical structure. wikipedia.org This flexibility is crucial for the formation of the complex, chicken-wire-like meshwork characteristic of basement membranes. genecards.org The sequence itself, with the primary structure GEFYFDLRLKGDK, represents one of these non-Gly-X-Y regions and has been identified as a significant site for cellular interactions. nih.gov

Role in the Assembly of Collagen Type IV Supramolecular Networks

The assembly of type IV collagen into a supramolecular network is a complex, multi-step process that occurs both inside and outside the cell. nih.govnih.gov The process begins with the assembly of three alpha chains (typically two α1 chains and one α2 chain) into a triple-helical protomer. nih.govnih.gov After secretion, these protomers form end-to-end connections. Two protomers associate via their C-terminal NC1 domains to form a hexamer, and four protomers interact at their N-terminal 7S domains. nih.govnih.gov

Cellular and Molecular Interactions Mediated by Collagen Type Iv Alpha1 531 543

Integrin Receptor Binding Specificity

Integrins, a family of transmembrane cell adhesion receptors, are the primary mediators of cellular response to the α1(IV)531-543 peptide. The specificity of this interaction is critical for dictating cellular behavior.

Direct Binding to Alpha3beta1 Integrin

Research has conclusively demonstrated that the α1(IV)531-543 peptide is a direct binding site for the α3β1 integrin. nih.govnih.gov Studies utilizing peptide affinity chromatography have shown that two cell surface proteins, with molecular weights of 150 kDa and 120 kDa, bind to a column with the immobilized α1(IV)531-543 peptide. nih.govumn.edu Subsequent immunoprecipitation of these eluted proteins with monoclonal antibodies confirmed their identities as the α3 and β1 integrin subunits, respectively. nih.govumn.edu This direct binding has been observed in various tumor cell types, including melanoma and ovarian carcinoma. nih.gov Furthermore, experiments using an all-D amino acid enantiomeric peptide model of α1(IV)531-543 also confirmed direct binding to the α3β1 integrin, highlighting the specificity of the interaction. nih.gov This peptide represents the first collagen-like sequence identified to bind specifically to the α3β1 integrin. nih.govumn.edu

| Experimental Evidence for α3β1 Integrin Binding | Finding | Cell Types | Reference |

| Peptide Affinity Chromatography | Cell surface proteins of 150 kDa (α3) and 120 kDa (β1) bound to the α1(IV)531-543 peptide. | Melanoma, Ovarian Carcinoma | nih.govumn.edu |

| Immunoprecipitation | Monoclonal antibodies against α3 and β1 subunits precipitated the proteins eluted from the affinity column. | Melanoma, Ovarian Carcinoma | nih.govumn.edu |

| Cell Adhesion Inhibition | A monoclonal antibody against the α3 integrin subunit significantly inhibited tumor cell adhesion to the peptide. | Melanoma, Ovarian Carcinoma | nih.govumn.edu |

| All-D Peptide Model | An all-D amino acid version of the peptide (D-Hep-III) was shown to bind directly to the α3β1 integrin. | Metastatic Melanoma, Breast Carcinoma | nih.gov |

Interactions with Alpha2beta1 Integrin

While α3β1 is the primary receptor, the α1(IV)531-543 sequence also interacts with the α2β1 integrin, albeit to a lesser extent. nih.gov Inhibition assays have shown that monoclonal antibodies against the α2 integrin subunit can partially reduce tumor cell adhesion to the peptide. nih.govumn.edu However, immunoprecipitation experiments using the α1(IV)531-543 peptide affinity column did not precipitate the α2 integrin subunit, suggesting the interaction may be less direct or of lower affinity compared to α3β1. nih.govumn.edu In the context of keratinocyte migration, the interaction with α2β1 integrin appears to be more significant, as antibodies against this receptor markedly inhibit migration on matrices composed of both type IV collagen and the peptide derivative. nih.gov

| Interaction with α2β1 Integrin | Observation | Cell Type Context | Reference |

| Adhesion Inhibition | Monoclonal antibodies against the α2 subunit caused a lesser degree of inhibition of tumor cell adhesion compared to anti-α3 antibodies. | Melanoma, Ovarian Carcinoma | nih.govumn.edu |

| Affinity Chromatography | No precipitation of the α2 subunit was observed after elution from the α1(IV)531-543 peptide column. | Tumor Cells | nih.govumn.edu |

| Migration Inhibition | An antibody against α2β1 integrin significantly inhibited cell migration on the peptide substrate. | Human Keratinocytes | nih.gov |

Influence of Ligand Conformation on Integrin Affinity and Specificity

A noteworthy characteristic of the α1(IV)531-543 sequence is that its ability to promote cell adhesion is largely independent of its triple-helical conformation. nih.govnih.govresearchgate.net Studies comparing single-stranded peptide models to triple-helical constructs found that the triple-helical structure was not essential for cellular recognition of this specific sequence. researchgate.net This indicates the existence of "conformationally independent" cellular recognition sites within the triple-helical domain of type IV collagen. researchgate.net

However, other post-translational modifications, such as glycosylation, can modulate integrin binding. nih.govd-nb.info For instance, the galactosylation of hydroxylysine residues within the α1(IV)531-543 sequence has a pronounced, dose-dependent inhibitory effect on melanoma cell adhesion mediated by the α3β1 integrin. nih.gov Molecular modeling suggests that this glycosylation occurs directly in the middle of the α3β1 integrin interaction site, thereby sterically hindering the binding. nih.govd-nb.info

Mechanisms of Cellular Adhesion Promotion

The binding of integrins to the α1(IV)531-543 sequence initiates downstream signaling that promotes cellular adhesion, a fundamental process in tissue organization, wound healing, and cancer progression.

Promotion of Keratinocyte Adhesion

The α1(IV)531-543 peptide, also referred to as Hep-III in some studies, is a potent promoter of keratinocyte adhesion. medkoo.comnih.govcnreagent.com Human keratinocytes adhere directly to surfaces coated with this peptide. nih.gov In competitive assays, the soluble peptide was shown to inhibit keratinocyte adhesion to substrates coated with either the peptide itself or intact type IV collagen, chemically defining it as a major cell-adhesion-promoting site within the collagen's triple-helical region. nih.gov This interaction is crucial for the re-epithelialization process during wound healing, where keratinocyte migration and adhesion to the newly formed basement membrane are essential steps. nih.gov

Mediation of Tumor Cell Adhesion, Spreading, and Motility

The α1(IV)531-543 sequence is a significant mediator of tumor cell behavior. nih.gov It has been shown to promote the adhesion, spreading, and motility of metastatic melanoma and breast carcinoma cells in a dose-dependent manner. nih.gov This activity is primarily mediated through its interaction with the α3β1 integrin. nih.gov An all-D amino acid version of the peptide, which is resistant to proteolysis, was found to be as effective as the native all-L peptide in promoting these cancer cell activities, suggesting its potential for in vivo studies. nih.gov The ability of this peptide to support tumor cell adhesion and migration on type IV collagen highlights its role in the invasion of basement membranes, a critical step in cancer metastasis. nih.gov

| Biological Activity | Cell Type | Key Findings | Reference |

| Adhesion | Human Keratinocytes | Peptide directly promotes adhesion; soluble peptide inhibits adhesion to intact type IV collagen. | nih.gov |

| Migration | Human Keratinocytes | Peptide serves as a substrate for migration, an interaction involving the α2β1 integrin. | nih.gov |

| Adhesion, Spreading, Motility | Melanoma, Breast Carcinoma | Peptide promotes these activities in a dose-dependent fashion via α3β1 integrin. | nih.gov |

| Adhesion | Melanoma, Ovarian Carcinoma | Adhesion to the peptide is inhibited by antibodies against the α3 integrin subunit. | nih.govumn.edu |

Contributions to Extracellular Matrix Organization and Stability

The assembly and stability of the extracellular matrix, particularly the basement membrane, are critical for tissue architecture and function. The interaction of cells with specific motifs within ECM components, such as the Collagen type IV alpha1 (531-543) sequence, is a key driver of this organization. This interaction, primarily mediated by integrin receptors, initiates signaling cascades that can influence the deposition and arrangement of other matrix molecules, ultimately contributing to the biomechanical stability of the tissue.

Detailed Research Findings

Research has demonstrated that the Collagen type IV alpha1 (531-543) peptide is a potent promoter of cell adhesion for various cell types, including melanoma cells, ovarian carcinoma cells, and keratinocytes. nih.govnih.govnih.gov This adhesion is principally mediated by the α3β1 integrin, which binds directly to this sequence. nih.govmerckmillipore.comnih.gov Notably, this binding has been shown to be largely independent of the triple-helical conformation of the collagen molecule, as both single-stranded and triple-helical peptide models of the α1(IV)531-543 sequence effectively promote cell adhesion. nih.govresearchgate.net There is also evidence suggesting a lesser involvement of the α2β1 integrin in this process. merckmillipore.com

The binding of α3β1 integrin to the Collagen type IV alpha1 (531-543) sequence can trigger intracellular signaling pathways that are known to be involved in ECM remodeling. scirp.org For instance, the adhesion of tumor cells to this peptide can induce the secretion of matrix metalloproteinases (MMPs), enzymes that are capable of degrading and remodeling the ECM. scirp.org This suggests that the interaction with this specific collagen fragment can initiate a cellular response that actively modifies the surrounding matrix.

While direct evidence detailing the influence of the 531-543 peptide on the deposition of other major basement membrane components like laminin, perlecan, and nidogen is limited, the central role of collagen IV in basement membrane architecture is well-established. core.ac.uk Collagen IV forms a scaffold that is essential for the stability and function of the basement membrane, especially under conditions of mechanical stress. core.ac.uk The adhesion of cells to the collagen network via specific sites like the α1(IV)531-543 sequence is likely a critical step in the localized organization and maintenance of this scaffold. By anchoring cells to the matrix, this interaction provides a mechanism for cells to exert tension and remodel their microenvironment, which is a key aspect of ECM organization.

Studies have also explored the impact of post-translational modifications on the interaction between integrins and the Collagen type IV alpha1 (531-543) sequence. The galactosylation of hydroxylysine residues within this peptide sequence has been shown to have a dose-dependent influence on melanoma cell adhesion, particularly affecting the binding to α3β1 integrin. nih.gov This indicates that the glycosylation state of collagen IV can modulate its interaction with cells, adding another layer of regulation to ECM organization.

The following table summarizes key research findings on the interaction of various cell types with the Collagen type IV alpha1 (531-543) peptide and the primary integrins involved.

| Cell Type | Interacting Peptide/Substrate | Primary Integrin Receptor(s) | Observed Effect |

| Melanoma Cells | Collagen type IV alpha1 (531-543) peptide | α3β1 | Promotes cell adhesion and spreading. nih.govnih.gov |

| Ovarian Carcinoma Cells | Collagen type IV alpha1 (531-543) peptide | α3β1 | Promotes cell adhesion. nih.gov |

| Keratinocytes | Collagen type IV alpha1 (531-543) peptide | α2β1, α3β1 | Promotes cell adhesion and migration. |

| Metastatic Breast Carcinoma Cells | All-D enantiomeric peptide model of α1(IV)531-543 | α3β1 | Promotes cell adhesion, spreading, and motility. nih.gov |

Signal Transduction Pathways Activated by Collagen Type Iv Alpha1 531 543 Interactions

Induction of Focal Adhesion Kinase (FAK) Phosphorylation

The binding of cells to Collagen type IV, including its alpha1(IV)531-543 sequence, triggers the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. nih.govnih.gov In human melanoma cells, incubation with peptide models of alpha1(IV)531-543 leads to the tyrosine phosphorylation of intracellular proteins, with immunoprecipitation analysis identifying one of these key proteins as p125(FAK). nih.gov This phosphorylation is a hallmark of FAK activation.

Studies have demonstrated this effect in various cell types. For instance, the adhesion of Calu-1 human lung cancer cells to type IV collagen results in the phosphorylation of FAK at its autophosphorylation site, Tyr-397. nih.gov This initial autophosphorylation is a critical step, creating a high-affinity binding site for other signaling proteins. nih.gov The activation of FAK is considered a pivotal regulatory event in collagen IV-mediated cell adhesion and proliferation. nih.gov

| Cell Type | Ligand | Key Finding | Reference |

| Human Melanoma Cells | Peptide models of alpha1(IV)531-543 | Induced tyrosine phosphorylation of p125(FAK). | nih.gov |

| Human Lung Cancer Cells (Calu-1) | Collagen Type IV | Resulted in phosphorylation of Tyr-397 of FAK. | nih.gov |

Activation of Paxillin (B1203293) Phosphorylation

Following the activation of FAK, a key downstream event is the phosphorylation of paxillin, an adaptor protein localized at focal adhesions. Phosphorylated FAK recruits and subsequently phosphorylates paxillin, which then serves as a scaffold for other signaling molecules, further propagating the signal.

Research on human melanoma cells has shown that interaction with a clustered, triple-helical peptide model of alpha1(IV)531-543 induces the tyrosine phosphorylation of paxillin. nih.gov This event is a direct consequence of the initial integrin-ligand binding and subsequent FAK activation. Similarly, in lung cancer cells, paxillin is identified as an immediate downstream substrate of FAK that becomes phosphorylated following cell adhesion to type IV collagen. nih.gov

| Cell Type | Ligand | Key Finding | Reference |

| Human Melanoma Cells | Clustered triple-helical alpha1(IV)531-543 peptide | Induced rapid tyrosine phosphorylation of paxillin. | nih.gov |

| Human Lung Cancer Cells (Calu-1) | Collagen Type IV | Paxillin identified as an immediate downstream substrate of FAK, undergoing phosphorylation. | nih.gov |

Modulation of Downstream Signaling Cascades

The initial phosphorylation events involving FAK and paxillin trigger a broader network of downstream signaling cascades that regulate diverse cellular functions. The alpha1(IV)531-543 peptide interaction modulates several of these critical pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The binding of integrins to collagen can lead to the activation of this pathway. nih.gov Studies have shown that the gene for the alpha-1 chain of type IV collagen, COL4A1, is often overexpressed in cancers and that its expression is correlated with the PI3K/Akt/mTOR signaling pathway. frontiersin.orgnih.gov For instance, remodeled type I collagen can mediate ovarian cancer cell invasion through the integrin-PTEN/PI3K/AKT signaling pathway, and it is known that COL1A1 expression can affect PI3K/AKT pathways to inhibit apoptosis in cervical cancer. nih.gov While direct studies on the 531-543 peptide's exclusive role are specific, the broader context of collagen IV and COL4A1 strongly implicates this pathway. However, it is noteworthy that one study on the non-collagenous (NC1) domain of alpha1(IV) collagen found it had no effect on the PI3K/Akt pathway, suggesting that different parts of the collagen molecule may have distinct signaling outcomes. nih.gov

The Src family of non-receptor tyrosine kinases and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and differentiation. Activated FAK can form a signaling complex with Src, leading to the activation of downstream pathways, including the ERK/MAPK cascade. nih.gov

Adhesion of lung cancer cells to type IV collagen leads to the phosphorylation of ERKs. nih.gov Furthermore, studies on the anti-angiogenic NC1 domain of alpha1(IV) collagen demonstrated that it inhibits the activation of the FAK/c-Raf/MEK/ERK1/2 pathway in endothelial cells. nih.gov This inhibitory effect underscores the pathway's role in collagen IV-mediated signaling, which is initiated by interactions such as those at the 531-543 site.

| Pathway | Key Finding | Cell Context | Reference |

| PI3K/Akt/mTOR | COL4A1 gene expression is correlated with the PI3K/Akt/mTOR pathway. | Breast Cancer | frontiersin.org |

| Integrin binding to collagen can activate AKT/PI3K signaling. | General Cancer Cells | nih.gov | |

| Src and ERK1/2 | FAK forms a complex with Src to activate downstream signaling. | Bovine Endometrial Epithelial Cells | nih.gov |

| Cell attachment to Collagen IV induces ERK phosphorylation. | Human Lung Cancer Cells (Calu-1) | nih.gov | |

| The alpha1(IV)NC1 domain inhibits FAK/c-Raf/MEK/ERK1/2 activation. | Endothelial Cells | nih.gov |

Conformation-Dependent Influence on Signal Transduction Kinetics and Amplitude

The three-dimensional structure of the alpha1(IV)531-543 ligand plays a significant role in modulating the kinetics and strength of the induced signal transduction. While cellular recognition for adhesion may be less dependent on conformation, the subsequent signaling events are clearly influenced by the ligand's structure. nih.govresearchgate.net

Studies comparing single-stranded versus triple-helical peptide models of alpha1(IV)531-543 have revealed that the triple-helical conformation significantly enhances the signaling response. nih.gov The induction of FAK tyrosine phosphorylation was both stronger and occurred more rapidly when melanoma cells were stimulated with the triple-helical ligand compared to the single-stranded form. nih.gov Similarly, the phosphorylation of paxillin was induced more quickly by the clustered triple-helical peptide. nih.gov This suggests that the presentation of the peptide in a more native, clustered, or triple-helical state facilitates more efficient integrin clustering and activation, leading to a more robust and rapid downstream signal. nih.gov This "collagen structural modulation" may be a mechanism where the initial triple-helical structure promotes strong signaling, which could subsequently lead to matrix remodeling. nih.gov

Biological Roles and Functional Significance of Collagen Type Iv Alpha1 531 543 in Physiological Processes

Regulation of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is tightly regulated and involves a complex interplay of pro- and anti-angiogenic factors. The Collagen type IV alpha1 chain, and specifically fragments derived from it, are key players in this regulatory network. wikipedia.org The non-collagenous (NC1) domain of the alpha-1 chain of type IV collagen, a larger fragment containing sequences like 531-543, is a potent endogenous inhibitor of angiogenesis. nih.govnih.gov

Research has demonstrated that this region, also referred to as arresten, exerts its anti-angiogenic effects by directly interacting with endothelial cells. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in the angiogenic process. nih.gov The mechanism underlying this inhibition involves the binding of the NC1 domain to α1β1 integrin on the surface of endothelial cells. nih.gov This interaction competitively inhibits the binding of intact type IV collagen to the same integrin, thereby disrupting downstream signaling pathways essential for angiogenesis, such as the FAK/c-Raf/MEK/ERK1/2/p38 MAPK pathway. nih.gov

Furthermore, proteolytic degradation of the basement membrane by enzymes like matrix metalloproteinases (MMPs) can expose cryptic sites within the collagen IV structure, including regions like the 531-543 peptide, which can then act as modulators of angiogenesis. imrpress.com The secretion and deposition of collagen type IV are also considered crucial for supporting blood vessel growth during angiogenesis. researchgate.net

Table 1: Research Findings on the Role of Collagen Type IV Alpha1 Fragments in Angiogenesis

| Finding | Cellular/Molecular Mechanism | Reference |

|---|---|---|

| Inhibition of endothelial cell proliferation, migration, and tube formation | Binding to α1β1 integrin, inhibition of FAK/c-Raf/MEK/ERK1/2/p38 MAPK pathway | nih.gov |

| Exposure of cryptic angiogenic regulatory epitopes | Proteolytic cleavage by MMPs | imrpress.com |

| Support of blood vessel growth | Increased secretion and extracellular deposition of collagen type IV | researchgate.net |

| Anti-angiogenic activity of the NC1 domain (arresten) | Direct interaction with endothelial cells | nih.govnih.gov |

Control of Cell Migration and Invasion Dynamics

The Collagen type IV alpha1 (531-543) peptide sequence is a critical mediator of cell adhesion and migration, particularly in the context of tumor cell dynamics. nih.govresearchgate.net This peptide directly promotes the adhesion, spreading, and motility of various cancer cells, including melanoma and breast carcinoma cells. nih.gov

The primary mechanism for this activity is its direct binding to the α3β1 integrin receptor on the cell surface. nih.govresearchgate.netnih.gov This interaction is noteworthy as it appears to be largely independent of the triple-helical conformation of the collagen molecule, meaning the single-stranded peptide is biologically active. nih.gov The binding of the 531-543 peptide to α3β1 integrin initiates signal transduction events within the cell that drive migratory and invasive behaviors. medsci.org

Interestingly, while the peptide itself promotes cell motility, it can also inhibit the adhesion and migration of tumor cells on a native type IV collagen matrix. nih.gov This suggests a complex regulatory role where the free peptide may compete with the intact basement membrane for integrin binding, thereby modulating cell-matrix interactions. Studies have shown that both the naturally occurring L-amino acid peptide (L-Hep-III) and its synthetic all-D amino acid enantiomer (D-Hep-III) are effective in promoting and inhibiting these cellular activities, with the D-form offering the advantage of being resistant to proteolysis. nih.gov

Table 2: Research Findings on the Role of Collagen Type IV Alpha1 (531-543) in Cell Migration and Invasion

| Finding | Cellular/Molecular Mechanism | Cell Types Studied | Reference |

|---|---|---|---|

| Promotion of cell adhesion, spreading, and motility | Direct binding to α3β1 integrin | Melanoma, Breast Carcinoma | nih.govresearchgate.net |

| Inhibition of tumor cell adhesion and migration on type IV collagen | Competitive binding to integrin receptors | Melanoma, Breast Carcinoma | nih.gov |

| Cellular recognition is largely independent of triple-helical conformation | Single-stranded peptide is biologically active | Melanoma, Ovarian Carcinoma, Jurkat cells | nih.gov |

| Binding to α3β1 integrin confirmed by affinity chromatography and immunoprecipitation | Direct protein-protein interaction | Melanoma, Ovarian Carcinoma | nih.gov |

Contributions to Tissue Homeostasis and Developmental Processes

As a fundamental component of basement membranes, type IV collagen, including the alpha-1 chain, is indispensable for maintaining tissue architecture and homeostasis. ebi.ac.ukresearchgate.net Basement membranes provide structural support, act as a scaffold for tissue organization, and regulate cell behavior, including proliferation, differentiation, and survival. medlineplus.gov The proper assembly and integrity of the collagen IV network are therefore critical for the normal function of virtually all tissues. medlineplus.gov

During embryonic development, Collagen type IV alpha1 (COL4A1) plays a pivotal role. nih.gov For instance, in lung development, COL4A1 is crucial for both alveolarization and angiogenesis. nih.gov Its expression is upregulated in the developing lung interstitium, where it is thought to regulate the proliferation, differentiation, and migration of distal epithelial and myofibroblastic cells. nih.gov The synthesis of collagen IV is an integral part of the developmental program of many organs. nih.govresearchgate.net

The interaction of cells with the collagen IV matrix, mediated by specific peptide sequences like 531-543, is essential for these developmental and homeostatic functions. This interaction helps to compartmentalize tissues and provides crucial signals that influence cell fate and organization. ebi.ac.uk The dynamic remodeling of the collagen IV-containing basement membrane is also a key process in tissue repair and regeneration following injury. nih.gov

Table 3: Research Findings on the Role of Collagen Type IV Alpha1 in Tissue Homeostasis and Development

| Finding | Biological Process | Significance | Reference |

|---|---|---|---|

| Major structural component of basement membranes | Tissue Homeostasis | Provides structural support and compartmentalizes tissues | wikipedia.orgebi.ac.ukresearchgate.net |

| Regulates alveolarization and angiogenesis | Lung Development | Essential for proper lung formation and function | nih.gov |

| Influences cell proliferation, differentiation, and migration | Embryonic Development | Guides tissue morphogenesis and organogenesis | medlineplus.govnih.gov |

| Dynamic remodeling of the basement membrane | Tissue Repair and Regeneration | Facilitates cellular responses to injury | nih.gov |

Collagen Type Iv Alpha1 531 543 in Pathophysiological Contexts: Research Perspectives

Role in Tumor Cell-Extracellular Matrix Interactions and Invasive Mechanisms

The interaction between tumor cells and the extracellular matrix (ECM) is a critical determinant of cancer invasion and metastasis. The COL4A1(531-543) sequence has been identified as a key player in mediating these interactions.

Research has demonstrated that the peptide sequence α1(IV)531-543 is a significant recognition site for tumor cells, promoting their adhesion, spreading, and motility. nih.gov Studies using synthetic peptides mimicking this sequence have shown that it can effectively support the adhesion and migration of metastatic melanoma and breast carcinoma cells in a dose-dependent manner. nih.govnih.gov This interaction is primarily mediated by the α3β1 integrin, a cell surface receptor. nih.govumn.edunih.gov

Experiments have confirmed that the α3β1 integrin from melanoma and ovarian carcinoma cells binds directly to the α1(IV)531-543 peptide. umn.edunih.gov Monoclonal antibodies targeting the α3 integrin subunit, and to a lesser extent the β1 subunit, were effective in inhibiting tumor cell adhesion to the peptide. umn.edunih.govresearchgate.net Interestingly, the biological activity of this sequence appears to be largely independent of its triple-helical conformation, as single-stranded peptides have been shown to be effective in promoting cell adhesion. nih.gov Further studies revealed that an all-D amino acid enantiomer of the peptide could also promote tumor cell adhesion and motility, suggesting that the cellular receptor does not discriminate based on chirality. nih.gov

Research Findings on α1(IV)531-543 and Tumor Cell Interactions

| Cell Type Studied | Key Finding | Primary Interacting Receptor | Reference |

|---|---|---|---|

| Melanoma, Breast Carcinoma | Peptide promotes adhesion, spreading, and motility. | α3β1 Integrin | nih.gov |

| Melanoma, Ovarian Carcinoma | Adhesion to the peptide is inhibited by anti-α3 integrin antibodies. | α3β1 Integrin | umn.edunih.govresearchgate.net |

| Melanoma, Ovarian Carcinoma, Jurkat cells | Single-stranded peptide model promotes cell adhesion. | Not specified | nih.gov |

The ability of cancer cells to penetrate the basement membrane is a hallmark of invasion. The interaction with COL4A1 is a crucial part of this process. Peptides derived from the α1(IV)531-543 sequence have been shown to inhibit tumor cell invasion of the basement membrane. nih.gov The degradation of type IV collagen by enzymes like matrix metalloproteinases, which are often upregulated in cancer, leads to a loss of basement membrane architecture, facilitating invasion. nih.gov Furthermore, studies have shown that chemotherapy can increase the amount of collagen IV in the tumor microenvironment, which in turn drives cancer cell motility and invasion through the activation of signaling pathways involving Src and focal adhesion kinase. nih.gov

Colon Cancer : High COL4A1 expression is linked to a more advanced clinical stage and poorer prognosis. researchgate.net Knockdown of the gene has been shown to inhibit the proliferation, migration, and invasion of colon cancer cells. researchgate.net

Glioma : COL4A1 is considered a novel oncogene in glioma, with higher expression levels correlating with higher tumor grades and poorer patient outcomes. spandidos-publications.com Its overexpression promotes cancer-associated pathways like JAK/STAT signaling. spandidos-publications.com

Gastric Cancer : COL4A1 is overexpressed in gastric cancer cells, and its silencing has been found to hamper invasion, migration, and the epithelial-mesenchymal transition (EMT) by blocking the Hedgehog signaling pathway. tandfonline.com

Invasive Ductal Carcinoma (Breast Cancer) : COL4A1 is highly expressed and acts as a negative prognostic marker. nih.govdovepress.com Reducing its expression inhibits cell proliferation and colony formation. nih.gov

Urothelial Carcinoma : COL4A1 produced by cancer cells is thought to promote tumor budding at the invasion front, an aggressive feature of the disease. oncotarget.com

Hepatocellular Carcinoma : Overexpression of COL4A1 promotes tumor proliferation, migration, and invasion, potentially through the FAK-Src signaling pathway. researchgate.net

This consistent overexpression across multiple cancer types highlights COL4A1 as a potential therapeutic target and prognostic biomarker. researchgate.netnih.gov

Involvement in Vascular Remodeling and Cardiovascular Disease Research

The COL4A1 gene is not only implicated in cancer but also plays a significant role in the health of the cardiovascular system. As a major component of vascular basement membranes, type IV collagen is essential for the structural integrity of blood vessels. wikipedia.orgnih.gov Research has linked the COL4A1 gene locus (13q34) to an increased risk of coronary artery disease. wikipedia.orgnih.govmedkoo.com

In healthy arteries, collagen type IV helps to inhibit the proliferation of vascular smooth muscle cells. wikipedia.org Pathological changes in COL4A1 expression or function can contribute to vascular remodeling and atherosclerosis. nih.gov Mutations in the COL4A1 gene can lead to fragile blood vessels throughout the body, increasing the risk of stroke and other vascular events. medlineplus.gov The gene is also involved in angiogenesis, the formation of new blood vessels. wikipedia.orgmedkoo.com

Research on Basement Membrane Integrity in Renal Pathologies (e.g., IgA nephropathy research)

In the kidney, the glomerular basement membrane (GBM) is a critical filtration barrier, and its primary structural component is type IV collagen. nih.govresearchgate.net The α1 and α2 chains of type IV collagen are ubiquitously present in all basement membranes, including the GBM. researchgate.net Disruptions in the integrity of this membrane are central to many renal diseases.

Mutations in COL4A1 can lead to nephropathy. nih.gov Specifically in the context of IgA nephropathy, the most common form of glomerulonephritis, circulating IgA antibodies that react with collagen IV have been identified in patients. nih.gov This suggests an autoimmune component targeting the basement membrane. While IgA nephropathy is complex, there is evidence of an overlap with type IV collagen-associated nephropathies, and in some familial cases of IgA nephropathy, pathogenic variants in collagen genes have been found. nih.gov This indicates that defects in type IV collagen can contribute to or modify the presentation of renal pathologies like IgA nephropathy. nih.gov

Implications in Neurological and Musculoskeletal Disease Research Associated with COL4A1 Mutations

Mutations in the COL4A1 gene are responsible for a range of multisystem disorders affecting the brain, eyes, and muscles. nih.gov These mutations, often replacing a glycine (B1666218) amino acid with another, disrupt the formation of the collagen triple helix, weakening basement membranes and causing tissues to become fragile. medlineplus.gov

This leads to a spectrum of diseases, often with overlapping symptoms, collectively known as COL4A1-related disorders. medlineplus.gov Key conditions include:

Brain Small-Vessel Disease : Characterized by fragile blood vessels in the brain, leading to an increased risk of intracerebral hemorrhage (stroke), particularly in neonates, children, and young adults. medlineplus.govnih.govnih.gov

Porencephaly : A condition characterized by the development of cysts or cavities in the brain, often resulting from early strokes. wikipedia.orgmedlineplus.gov

HANAC Syndrome : An acronym for Hereditary Angiopathy with Nephropathy, Aneurysms, and muscle Cramps. wikipedia.orgmedlineplus.govnih.gov This specific phenotype highlights the multisystem nature of COL4A1 mutations.

Muscular Defects : Patients with COL4A1 mutations can experience muscle cramps and may have elevated creatine (B1669601) kinase levels. nih.govnih.gov

Diseases Associated with COL4A1 Gene Mutations

| Disease/Syndrome | Primary Affected Systems | Key Clinical Features | Reference |

|---|---|---|---|

| COL4A1-related brain small-vessel disease | Neurological (Brain), Ocular | Early-onset stroke, intracerebral hemorrhage, leukoencephalopathy. | medlineplus.govnih.gov |

| Porencephaly | Neurological (Brain) | Cysts or cavities in the brain, often due to fetal or perinatal stroke. | wikipedia.orgmedlineplus.gov |

| HANAC Syndrome | Multisystem (Vascular, Renal, Muscular) | Hereditary angiopathy, nephropathy, intracranial aneurysms, muscle cramps. | medlineplus.govnih.govnih.gov |

| Musculoskeletal Disorders | Muscular | Muscle cramps, elevated creatine kinase. | nih.govnih.gov |

Advanced Research Methodologies and Experimental Models for Collagen Type Iv Alpha1 531 543 Studies

Design and Synthesis of Peptide Analogs

The study of the α1(IV)531-543 sequence often involves the chemical synthesis of peptide analogs. umn.edunih.gov This approach allows researchers to create specific fragments of the collagen protein to study their biological activity in isolation. Both single-stranded peptides (SSPs) and triple-helical polypeptides incorporating the α1(IV)531-543 sequence have been synthesized to investigate the importance of the protein's conformation on its function. nih.gov

A significant advancement in this area is the design and synthesis of an all-D enantiomeric peptide model of α1(IV)531-543, referred to as D-Hep-III. nih.gov Enantiomers are mirror images of molecules, and using all-D amino acids instead of the naturally occurring all-L amino acids creates a peptide that is resistant to degradation by proteases. nih.govnih.gov This resistance is a crucial attribute for potential in vivo studies. nih.gov

The synthesis of these peptide analogs has been instrumental in demonstrating that cellular recognition of the α1(IV)531-543 sequence can be independent of its triple-helical conformation. umn.edunih.govnih.govresearchgate.net

Molecular Biology Approaches: Gene Expression Analysis and In Situ Hybridization

Molecular biology techniques provide insights into the regulation and expression of the COL4A1 gene, which encodes the Collagen type IV alpha-1 chain. The COL4A1 gene is located on chromosome 13q34. frontiersin.org

Gene Expression Analysis: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Western blot analysis are used to measure the levels of COL4A1 mRNA and protein in various tissues and cell lines. nih.gov Studies have shown that COL4A1 is ubiquitously expressed. medkoo.com Aberrant expression of COL4A1 has been linked to conditions such as age-related cataracts. nih.gov In fibroblasts from patients with certain genetic conditions, a marked reduction in COL4A1 expression has been observed. researchgate.net Gene silencing experiments, where the expression of COL4A1 is knocked down, have been used to study its effects on cell proliferation and apoptosis. nih.gov

In Situ Hybridization: This technique is used to visualize the location of specific DNA or RNA sequences within cells or tissues. In situ hybridization has been used to confirm the chromosomal location of the human procollagen (B1174764) alpha 1(IV) gene to 13q34. frontiersin.org This method can provide valuable information about the spatial expression patterns of the COL4A1 gene in different developmental stages and disease states.

Application of Protease-Resistant All-D Peptides in Biological Research

The development of protease-resistant all-D peptide analogs of Collagen type IV alpha-1 (531-543), such as D-Hep-III, has significant implications for biological research. nih.gov Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in a biological environment, limiting their utility in vivo. nih.gov

All-D peptides, being mirror images of their L-counterparts, are not recognized by these proteases and therefore exhibit enhanced stability. nih.govnih.gov Research has shown that D-Hep-III, the all-D version of the α1(IV)531-543 peptide, mimics the biological activities of the all-L peptide. nih.gov It has been demonstrated to:

Promote tumor cell adhesion, spreading, and migration. nih.gov

Inhibit tumor cell adhesion and migration on type IV collagen. nih.gov

Inhibit tumor cell invasion of the basement membrane. nih.gov

Bind directly to the α3β1 integrin. nih.gov

The ability of this protease-resistant peptide to retain its biological function makes it a powerful tool for in vivo studies. nih.gov It can be used to investigate the role of the α1(IV)531-543 sequence in complex biological processes over extended periods without being degraded. This opens up possibilities for exploring its potential as a therapeutic agent. nih.gov

Future Research Directions and Translational Research Potential of Collagen Type Iv Alpha1 531 543

Elucidation of Novel Receptor Systems and Binding Partners

Future research will focus on identifying the complete repertoire of receptors and binding partners for the collagen type IV alpha1 (531-543) peptide. While the α3β1 integrin has been identified as a primary receptor, the possibility of other interacting molecules remains an open question. nih.govnih.gov Studies have shown that tumor cell adhesion to this peptide is significantly, but not completely, inhibited by antibodies against the α3 integrin subunit, with lesser inhibition by antibodies targeting the β1 and α2 subunits. nih.gov This suggests the involvement of other cell surface receptors or co-receptors.

Advanced techniques such as affinity chromatography, co-immunoprecipitation, and proximity-labeling mass spectrometry will be instrumental in discovering novel binding partners. Identifying these new interactions will provide a more comprehensive picture of the signaling pathways initiated by this peptide and could reveal previously unknown mechanisms of cell-matrix communication. Furthermore, understanding the full spectrum of its binding partners is crucial for predicting potential off-target effects and for designing more specific therapeutic interventions.

Deeper Understanding of Ligand Conformation-Activity Relationships

A fascinating aspect of the collagen type IV alpha1 (531-543) peptide is that its ability to promote cell adhesion appears to be largely independent of its three-dimensional structure. nih.govresearchgate.net Research has demonstrated that a single-stranded version of the peptide, and even an all-D-enantiomer, can effectively promote the adhesion of various cancer cells, including melanoma and ovarian carcinoma. nih.govresearchgate.netnih.gov This is in contrast to other regions of collagen type IV where a triple-helical conformation is critical for cellular recognition. nih.govresearchgate.net

Future investigations should delve deeper into the specific amino acid residues within the 531-543 sequence that are essential for receptor binding and subsequent biological activity. Single-site substitution experiments have so far shown no clear correlation between the biological effects of substitutions and the peptide's conformation. nih.govresearchgate.net A more systematic and comprehensive mutational analysis, coupled with computational modeling, could pinpoint the critical "hotspot" residues. This knowledge is fundamental for the rational design of peptidomimetics or small molecules that can either mimic or block the peptide's function with high specificity and potency.

Exploration of Mechanistic-Based Therapeutic Research Avenues

The demonstrated role of the collagen type IV alpha1 (531-543) peptide in promoting tumor cell adhesion, spreading, and motility makes it a compelling target for anti-cancer therapies. nih.gov A key future direction is the development of therapeutic strategies that disrupt the interaction between this peptide and its receptors. This could involve the design of peptide-based inhibitors, small molecules, or monoclonal antibodies that specifically block the binding site on either the peptide or the α3β1 integrin.

Moreover, given that an all-D amino acid version of the peptide (D-Hep-III) not only mimics the biological activities of the natural L-peptide but also inhibits tumor cell invasion, it presents a promising therapeutic avenue. nih.gov D-peptides are resistant to proteolysis, which could offer a significant advantage in terms of in vivo stability and bioavailability. nih.gov Further research is needed to optimize the design of these D-peptides to enhance their inhibitory activity and to evaluate their efficacy in preclinical cancer models. The finding that collagen IV production by cancer cells can promote tumor budding and an infiltrative invasion pattern further underscores the therapeutic potential of targeting this pathway. nih.govoncotarget.com

Development of Advanced In Vitro and In Vivo Research Models

To fully elucidate the function of the collagen type IV alpha1 (531-543) peptide in complex biological processes, the development of more sophisticated research models is essential. While current in vitro studies using cell lines have provided valuable initial insights, they often fail to recapitulate the intricate tumor microenvironment. nih.govresearchgate.netnih.gov

Future research should utilize three-dimensional (3D) cell culture models, such as organoids and spheroids, which more accurately mimic the architecture and cell-cell interactions of solid tumors. These models will be invaluable for studying the role of the peptide in tumor invasion and metastasis in a more physiologically relevant context. Furthermore, the development of genetically engineered mouse models with specific mutations in the Col4a1 gene corresponding to the 531-543 region would provide the ultimate in vivo tool to dissect its function in both normal physiology and disease progression. Orthotopic bladder tumor models have already shown that targeting COL4A1 can inhibit infiltrative tumor growth, highlighting the power of in vivo systems. nih.govoncotarget.com

Integration with Systems Biology and "Omics" Data for Comprehensive Understanding

A holistic understanding of the role of the collagen type IV alpha1 (531-543) peptide can only be achieved by integrating molecular-level data with broader systems-level information. Future research should leverage high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the cellular changes induced by this peptide. mdpi.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine the structural-functional relationship of the Collagen IV alpha1 (531-543) motif in basement membrane assembly?

- Methodology : Use peptide inhibition assays with synthetic Collagen IV alpha1 (531-543) peptides to disrupt fibrillar matrix assembly in vitro (e.g., in endothelial or epithelial cell cultures). Monitor changes in basement membrane integrity via immunofluorescence staining for Collagen IV networks and integrin binding assays . Pair this with structural analysis (e.g., circular dichroism or NMR) to confirm the peptide’s conformational stability .

Q. How can researchers reliably detect Collagen IV alpha1 (531-543) in tissue sections while minimizing cross-reactivity with other collagen isoforms?

- Methodology : Use monoclonal antibodies validated for specificity to the 531-543 epitope (e.g., clones targeting the non-collagenous domain of COL4A1). Perform pre-absorption controls with competing peptides (e.g., Collagen IV alpha1 fragments outside 531-543) and confirm selectivity via ELISA against Collagen I, II, III, V, and VI isoforms .

Q. What in vitro models are optimal for studying the angiogenic role of Collagen IV alpha1 (531-543)?

- Methodology : Employ human umbilical vein endothelial cells (HUVECs) in Matrigel-based angiogenesis assays. Supplement with Collagen IV alpha1 (531-543) peptides and quantify tube formation. Validate results with COL4A1-knockdown models (siRNA/CRISPR) to assess dependency on endogenous peptide expression .

Advanced Research Questions

Q. How do COL4A1 missense mutations (e.g., glycine substitutions) alter the biochemical properties of the 531-543 region, and what experimental systems can model these effects?

- Methodology : Introduce patient-derived COL4A1 mutations (e.g., G531V) into transgenic mice or CRISPR-edited cell lines. Use atomic force microscopy (AFM) to assess basement membrane elasticity and permeability. Compare wild-type vs. mutant peptide binding to integrins (α1β1, α2β1) via surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictions in studies reporting conformation-dependent vs. independent cellular recognition of the 531-543 motif?

- Methodology : Conduct comparative studies using triple-helical vs. linear peptides. Use X-ray crystallography to determine if the 531-543 region adopts a stable conformation in isolation. Validate functional relevance via cell adhesion assays under denaturing vs. native conditions .

Q. What regulatory mechanisms (e.g., TGF-β signaling) modulate Collagen IV alpha1 (531-543) expression in fibrotic pathologies, and how can these be experimentally dissected?

- Methodology : Treat fibroblasts with TGF-β1 and quantify COL4A1 mRNA (qPCR) and peptide levels (Western blot). Use chromatin immunoprecipitation (ChIP) to identify TGF-β-responsive elements in the COL4A1 promoter. Correlate findings with in vivo models of fibrosis (e.g., bleomycin-induced lung injury) .

Methodological Best Practices

- Antibody Validation : Always include isotype controls and pre-absorption tests to confirm epitope specificity, especially given cross-reactivity risks with other collagen types .

- Structural Analysis : Combine biophysical techniques (e.g., NMR for solution structure, cryo-EM for network assembly) to address conformation-dependent functional outcomes .

- Animal Models : Use COL4A1/COL4A2 double-mutant models to recapitulate human vascular pathologies (e.g., porencephaly) and assess compensatory mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.